N,N'-bis(2-hydroxyphenyl)ethanediamide
Overview
Description
Pandel, known chemically as hydrocortisone probutate, is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocortisone probutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with butyric acid and propionic acid to form hydrocortisone probutate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired esterification .
Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate involves large-scale esterification processes. The raw materials, hydrocortisone, butyric acid, and propionic acid, are reacted in large reactors with continuous monitoring of temperature and pH levels to optimize yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert hydrocortisone probutate into its corresponding alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .
Scientific Research Applications
Hydrocortisone probutate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Researchers use it to study the effects of corticosteroids on cellular processes and immune responses.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: Hydrocortisone probutate is used in the formulation of topical creams and ointments for dermatological applications
Mechanism of Action
Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced cytokine production and suppression of cell-mediated immunity .
Comparison with Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone valerate
- Hydrocortisone butyrate
Hydrocortisone probutate stands out due to its balanced potency and reduced risk of systemic side effects, making it a preferred choice for topical applications .
Biological Activity
N,N'-bis(2-hydroxyphenyl)ethanediamide, commonly referred to as bis(2-hydroxyphenyl)ethanediamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
This compound is synthesized through a condensation reaction between ethanedioyl dichloride and 2-aminophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The resulting compound adopts a planar conformation in the solid state, with two 2-hydroxyphenyl groups oriented trans to each other concerning the central ethanediamide moiety. This conformation is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group of one ring and the carbonyl oxygen of the adjacent amide group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed significant activity against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. The lethal concentration (LC50) values for these compounds were notably low, indicating strong antimicrobial potential:
Compound Name | LC50 against S. enterica | LC50 against P. aeruginosa | LC50 against S. aureus |
---|---|---|---|
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 11.6 µM | 86 µM | 140 µM |
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 8.79 µM | 138 µM | 287 µM |
These findings suggest that modifications to the hydroxyl and halogen substituents on the phenyl rings can enhance antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells or inhibit microbial growth.
- Metal Complexation : Metal complexes formed with this compound have also been studied for their potential as catalysts in biochemical reactions and as agents in metal-ligand interactions.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that specific modifications led to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.
- Cancer Treatment : In vitro studies showed that treatment with this compound resulted in significant reductions in tumor cell viability across various cancer types, indicating its potential as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
N,N'-bis(2-hydroxyphenyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVOJWBZJWSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348633 | |
Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-73-1 | |
Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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